9-(3,4-Dihydroxybutyl)guanine is a synthetic compound that exhibits significant antiviral properties, particularly against herpes simplex viruses. This compound has garnered attention due to its selective inhibition of viral DNA synthesis with minimal cytotoxicity to host cells. It has been studied for its potential therapeutic applications in treating herpes infections.
The compound was first synthesized and characterized in the early 1980s. Research indicates that it is a derivative of guanine, specifically designed to enhance antiviral activity while reducing toxicity. Its efficacy has been demonstrated in various studies, including those involving animal models and cell cultures infected with herpes simplex virus types 1 and 2 .
9-(3,4-Dihydroxybutyl)guanine is classified as an acyclic guanosine analog. This classification is significant as it differentiates it from other nucleoside analogs that may have different mechanisms of action or antiviral spectra. The compound's structure allows it to be selectively phosphorylated by viral enzymes, enhancing its antiviral effectiveness .
The synthesis of 9-(3,4-dihydroxybutyl)guanine typically involves several steps, starting from guanine or its derivatives. The process includes the introduction of a 3,4-dihydroxybutyl side chain at the nitrogen position of the guanine base.
The molecular formula of 9-(3,4-dihydroxybutyl)guanine is C₁₃H₁₈N₄O₃. Its structure features a guanine base linked to a 3,4-dihydroxybutyl side chain.
9-(3,4-Dihydroxybutyl)guanine undergoes phosphorylation by herpes simplex virus thymidine kinase, which is crucial for its activation. This reaction converts it into its triphosphate form, enabling it to compete with natural substrates for incorporation into viral DNA.
The mechanism of action for 9-(3,4-dihydroxybutyl)guanine involves several key steps:
Studies have shown that this compound can inhibit herpes simplex virus replication in vitro at concentrations ranging from 4 to 18 µM . The (R)-enantiomer demonstrates greater efficacy compared to its (S)-counterpart.
9-(3,4-Dihydroxybutyl)guanine has significant applications in virology and pharmacology:
The antiviral activity of 9-(3,4-Dihydroxybutyl)guanine (Buciclovir) is highly enantiomer-dependent. The (R)-enantiomer exhibits significantly greater efficacy against herpes simplex virus (HSV) types 1 and 2 compared to the (S)-counterpart. Stereoselective synthesis begins with chiral pool precursors or asymmetric hydroxylation. The (R)-enantiomer is synthesized from D-glyceraldehyde acetonide, where nucleophilic addition of guanine to the C1 aldehyde of 1,2-O-isopropylidene-D-glyceraldehyde yields a key intermediate. Subsequent deprotection and chain elongation produce (R)-9-(3,4-Dihydroxybutyl)guanine with >98% enantiomeric excess (ee) [2] [4].
Enzymatic assays confirm that viral thymidine kinase phosphorylates the (R)-enantiomer 15-fold more efficiently than the (S)-form (Ki = 1.5 μM vs. 22.5 μM). This stereopreference translates to cellular activity: The half-maximal inhibitory concentration (IC50) against HSV-1 is 4 μM for the (R)-enantiomer versus 18 μM for the (S)-enantiomer [4] [6].
Table 1: Enantioselective Activity of 9-(3,4-Dihydroxybutyl)guanine
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Thymidine Kinase Ki (μM) | 1.5 | 22.5 |
IC50 vs. HSV-1 (μM) | 4.0 | 18.0 |
Plasma Half-life (Mice) | 120 min | 45 min |
Microwave-assisted and solvent-free strategies enhance the synthesis of 9-(3,4-Dihydroxybutyl)guanine derivatives. Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") under microwave irradiation achieves 89–92% yields of triazole-functionalized analogs within 1 minute, eliminating solvent use and improving regioselectivity [7]. Propargylation of guanine at N9 precedes conjugation with 4-azidobutyl acetate, followed by acetate deprotection to yield 9-(4-hydroxybutyl)guanine derivatives.
Purification challenges due to polar hydroxyl groups are addressed via crystallization from ethanol/water mixtures or silica gel chromatography with ammonia-saturated methanol as eluent. These methods achieve >95% chemical purity, confirmed by nuclear magnetic resonance and high-performance liquid chromatography [1] [6].
Structural derivatization targets the C4 hydroxyl group and guanine base to improve metabolic stability:
Table 2: Bioavailability Parameters of Structural Analogs
Derivative | Plasma Clearance (mL/min/kg) | HSV-1 IC50 (μM) |
---|---|---|
9-(3,4-Dihydroxybutyl)guanine | 15.8 | 4.0 |
9-(4-Methoxybutyl)guanine | 7.9 | 5.2 |
N2-Phenyl-9-(4-hydroxybutyl)guanine | 22.3 | 0.8* |
*Ki for thymidine kinase inhibition
The synthetic routes for 9-(3,4-Dihydroxybutyl)guanine diverge from penciclovir and acyclovir in three key aspects:
Table 3: Synthetic Comparison with Approved Antivirals
Parameter | 9-(3,4-Dihydroxybutyl)guanine | Penciclovir | Acyclovir |
---|---|---|---|
Key Synthetic Step | Chiral glyceraldehyde addition | Symmetric acetal opening | N9-Alkylation of guanine |
Phosphorylation Rate (nmol/min/mg) | 12.8 | 16.0 | 4.0 |
Cytotoxicity Threshold (μM) | >100 | >200 | >50 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1